![molecular formula C11H7NO2S B14667558 [1]Benzothieno[2,3-b]pyridine 9,9-dioxide CAS No. 37049-42-6](/img/structure/B14667558.png)

[1]Benzothieno[2,3-b]pyridine 9,9-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

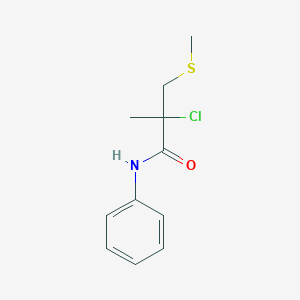

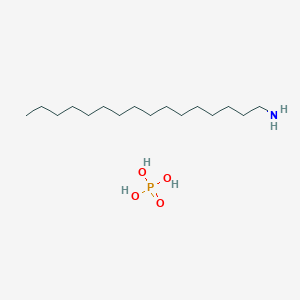

1Benzothieno[2,3-b]pyridine 9,9-dioxide is a heterocyclic compound that features a fused ring system combining benzene, thiophene, and pyridine rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1Benzothieno[2,3-b]pyridine 9,9-dioxide typically involves multi-step procedures starting from substituted diphenylacetylenes or dinitrostilbenes. The process includes cyclization reactions, often facilitated by reagents such as polyphosphoric acid or butyllithium .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. These methods would include careful control of reaction conditions and purification steps to ensure the quality of the final product.

Types of Reactions:

Electrophilic Substitution: This compound undergoes electrophilic nitration, formylation, and acetylation, with substitution occurring preferentially at specific positions on the ring.

Metallation: Metallation with butyllithium occurs at position 1, leading to various substituted derivatives.

Common Reagents and Conditions:

Nitration: Typically involves nitric acid under controlled temperatures to increase regioselectivity.

Formylation and Acetylation: These reactions use formylating and acetylating agents, respectively, under specific conditions to achieve the desired substitutions.

Major Products:

2,7-Disubstituted Derivatives: These are major products formed from substitution reactions.

1-Substituted Derivatives: Formed through metallation and subsequent reactions.

Chemistry:

Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its favorable electronic properties.

Dye-Sensitized Solar Cells (DSSCs): Utilized as a component in DSSCs for its ability to enhance light absorption and conversion efficiency.

Biology and Medicine:

CYP17 Inhibition: Derivatives of this compound have shown potential as non-steroidal inhibitors of CYP17, an enzyme involved in steroidogenesis.

Industry:

Mecanismo De Acción

The mechanism of action for 1Benzothieno[2,3-b]pyridine 9,9-dioxide in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its role as a CYP17 inhibitor involves binding to the enzyme’s active site, thereby blocking its activity and affecting steroid hormone production . The exact pathways and molecular interactions depend on the specific application and derivative used.

Comparación Con Compuestos Similares

- 1Benzothieno[3,2-b]pyridine: Shares a similar fused ring structure but differs in the positioning of the thiophene and pyridine rings .

- Benzothieno[2,3-c]pyridines: These compounds also feature a fused ring system but with different substitution patterns and potential biological activities .

Uniqueness: 1Benzothieno[2,3-b]pyridine 9,9-dioxide is unique due to its specific ring fusion and substitution pattern, which confer distinct electronic and chemical properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.

Propiedades

Número CAS |

37049-42-6 |

|---|---|

Fórmula molecular |

C11H7NO2S |

Peso molecular |

217.25 g/mol |

Nombre IUPAC |

[1]benzothiolo[2,3-b]pyridine 9,9-dioxide |

InChI |

InChI=1S/C11H7NO2S/c13-15(14)10-6-2-1-4-8(10)9-5-3-7-12-11(9)15/h1-7H |

Clave InChI |

MLJJDVMKADUDDN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C3=C(S2(=O)=O)N=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)

![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)

![Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B14667496.png)

![6h-Dibenz[c,e][1,2]oxaphosphorin, 6-phenoxy-](/img/structure/B14667526.png)